

Preclinical Profile of Izilendustat Hydrochloride: An In-Depth Technical Review

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Compound of Interest

Compound Name: *Izilendustat hydrochloride*

Cat. No.: *B12430533*

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An examination of the in vitro and in vivo data for the potent prolyl hydroxylase inhibitor, **Izilendustat hydrochloride**, in the context of inflammatory bowel disease and other hypoxia-related conditions.

Abstract

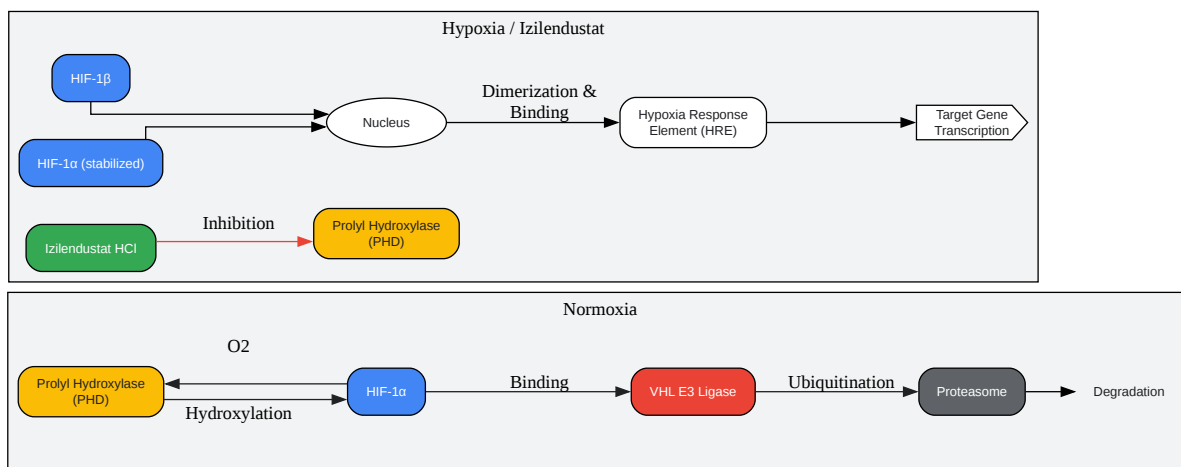
Izilendustat hydrochloride, also known as AZD4496, is a potent small molecule inhibitor of prolyl hydroxylase (PHD) enzymes. By inhibiting these enzymes, Izilendustat stabilizes hypoxia-inducible factors (HIF-1 α and HIF-2 α), key transcription factors that orchestrate the cellular response to low oxygen conditions. This mechanism of action holds therapeutic potential for a range of diseases, with a significant focus on inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the preclinical data available for **Izilendustat hydrochloride**, summarizing key quantitative findings, detailing experimental methodologies, and visualizing the core signaling pathway. The information presented is primarily derived from patent literature, which serves as the foundational source of preclinical information for this compound.

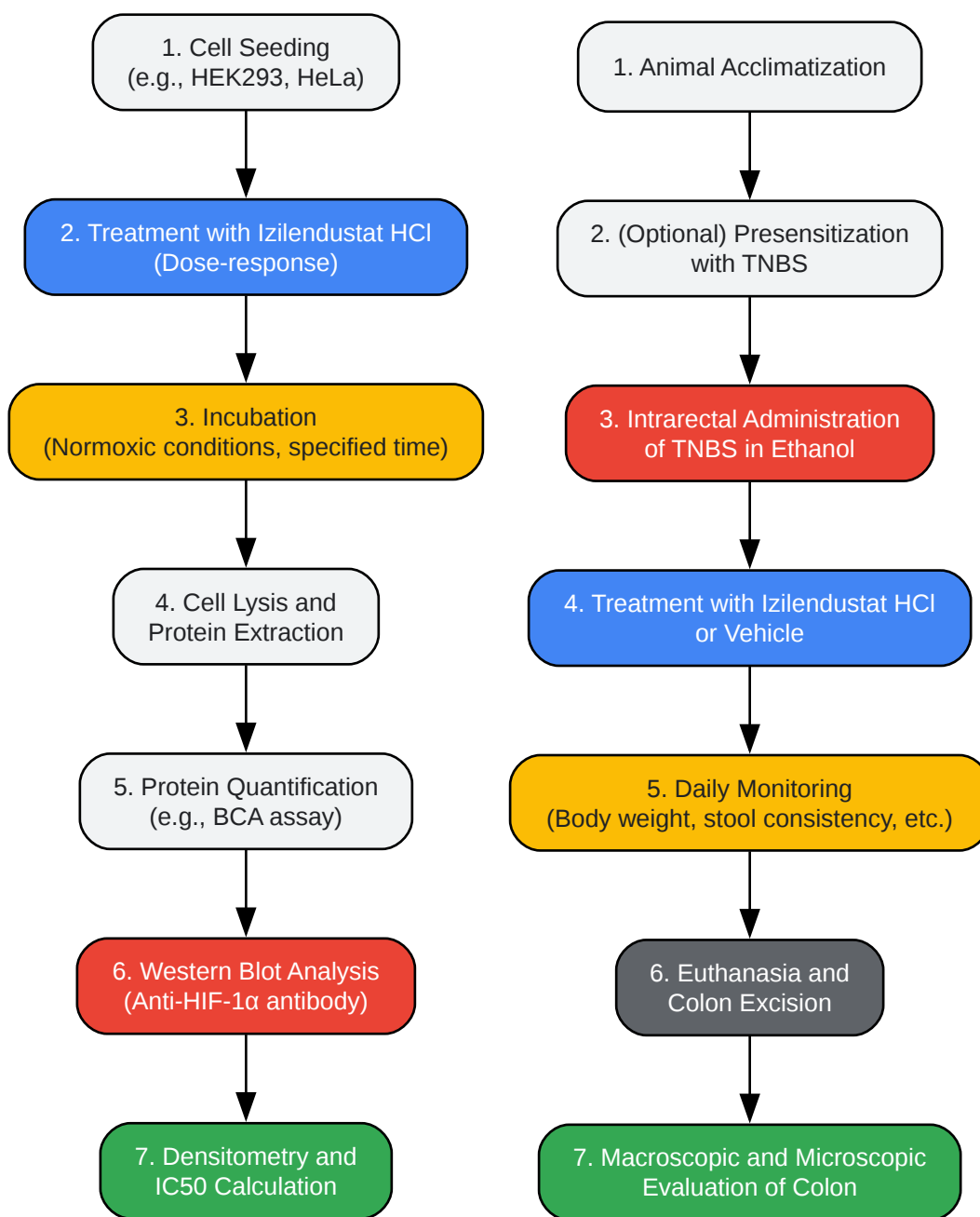
Core Mechanism of Action: HIF-1 α Stabilization

Under normal oxygen levels (normoxia), PHD enzymes hydroxylate specific proline residues on HIF- α subunits. This post-translational modification marks HIF- α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen as a co-substrate limits PHD activity, allowing HIF- α to accumulate, translocate to the nucleus, and

dimerize with HIF- β . This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.

Izilendustat hydrochloride mimics the hypoxic state by directly inhibiting PHD enzymes, thereby preventing HIF- α degradation even in the presence of normal oxygen levels. This leads to the stabilization and accumulation of HIF-1 α and HIF-2 α , and the subsequent activation of downstream gene expression.





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